molecular formula C7H11BrF2 B1276575 1-Bromo-1,1-difluoro-2-heptene CAS No. 262296-38-8

1-Bromo-1,1-difluoro-2-heptene

Cat. No.: B1276575
CAS No.: 262296-38-8
M. Wt: 213.06 g/mol
InChI Key: LQSFBLRBYQAEKS-AATRIKPKSA-N
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Description

1-Bromo-1,1-difluoro-2-heptene is a useful research compound. Its molecular formula is C7H11BrF2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Bromo-1,1-difluoro-2-heptene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-1,1-difluoro-2-heptene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-1,1-difluoro-2-heptene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-bromo-1,1-difluorohept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF2/c1-2-3-4-5-6-7(8,9)10/h5-6H,2-4H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSFBLRBYQAEKS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420668
Record name (2E)-1-Bromo-1,1-difluorohept-2-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262296-38-8
Record name (2E)-1-Bromo-1,1-difluorohept-2-ene
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URL https://comptox.epa.gov/dashboard/DTXSID00420668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 262296-38-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"1-Bromo-1,1-difluoro-2-heptene" CAS number 262296-38-8

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and application of 1-Bromo-1,1-difluoro-2-heptene (CAS 262296-38-8).[1][2] This document is structured for researchers requiring a rigorous, mechanistic understanding of this fluorinated building block.

A Strategic Building Block for Gem-Difluoroallylation[1]

Executive Summary

1-Bromo-1,1-difluoro-2-heptene (CAS 262296-38-8) is a specialized fluorinated allylic bromide used primarily as a gem-difluoroallylation reagent in organic synthesis.[1][3][4][5][6][7][8] It serves as a lipophilic homologue to the more common 3-bromo-3,3-difluoropropene, enabling the introduction of the gem-difluoroallyl motif (


) into complex scaffolds.[1]

Its core value lies in bioisosterism . The introduced 1,1-difluoroalkene moiety mimics the electronic and steric properties of carbonyl groups or ether linkages while significantly enhancing metabolic stability and lipophilicity—critical parameters in modern drug discovery.[1]

Chemical Identity & Physicochemical Profile[1][2][5][6][7][8][9][10][11][12]
PropertySpecification
CAS Number 262296-38-8
IUPAC Name 1-Bromo-1,1-difluorohept-2-ene
Molecular Formula

Molecular Weight 213.06 g/mol
Structure

Appearance Colorless to pale yellow liquid
Boiling Point 78-82 °C at 60 mmHg (approx.)[1][4]
Density ~1.3 g/mL
Solubility Soluble in

, THF,

; Insoluble in water
Synthesis Strategy: The Radical Addition-Elimination Protocol[1]

The most robust synthetic route for CAS 262296-38-8 involves a two-step sequence: radical addition of dibromodifluoromethane (


) to 1-hexene, followed by base-mediated dehydrobromination .[1] This method is preferred for its scalability and the use of inexpensive reagents.[1]
Step 1: Radical Addition (Kharasch Addition)
  • Reagents: 1-Hexene,

    
    , Sodium Dithionite (
    
    
    
    ),
    
    
    .[1]
  • Solvent: Acetonitrile / Water (

    
    ).
    
  • Mechanism: The dithionite anion acts as a single-electron transfer (SET) agent, generating the

    
     radical.[1] This electrophilic radical adds regioselectively to the terminal carbon of 1-hexene.[1]
    
Step 2: Dehydrobromination
  • Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or ethanolic KOH.[1]

  • Solvent:

    
     or THF.
    
  • Mechanism: E2 elimination removes a proton from the

    
    -position (relative to the 
    
    
    
    group) and the bromine atom from the
    
    
    -position, establishing the internal double bond.[1]
Detailed Protocol
  • Addition: To a mixture of 1-hexene (1.0 equiv) and

    
     (2.0 equiv) in 
    
    
    
    (1:1), add
    
    
    (1.5 equiv) and
    
    
    (1.2 equiv) portion-wise at 0-5 °C. Stir for 4-6 hours.
  • Workup: Extract with ether, wash with brine, and concentrate to yield the intermediate 1,3-dibromo-1,1-difluoroheptane .

  • Elimination: Dissolve the crude intermediate in dry

    
    . Add DBU (1.1 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.
    
  • Purification: Quench with dilute HCl, extract, and purify via vacuum distillation to obtain 1-bromo-1,1-difluoro-2-heptene.

Visualization: Synthesis Workflow

SynthesisWorkflow Hexene 1-Hexene (Starting Material) Intermediate Intermediate: 1,3-Dibromo-1,1-difluoroheptane Hexene->Intermediate Radical Addition (Na2S2O4, NaHCO3) CF2Br2 CF2Br2 (Reagent) CF2Br2->Intermediate Product Product: 1-Bromo-1,1-difluoro-2-heptene Intermediate->Product E2 Elimination (DBU, DCM)

Figure 1: Two-step synthesis of 1-bromo-1,1-difluoro-2-heptene via radical addition and base-mediated elimination.[1][9]

Reactivity & Applications: Indium-Mediated Coupling

The primary utility of 1-bromo-1,1-difluoro-2-heptene is in Indium-mediated Reformatsky-type reactions .[1] Unlike standard allylic bromides, the presence of the gem-difluoro group modulates the reactivity, allowing for the synthesis of 2,2-difluoro-3-hydroxy-4-alkenes (gem-difluoro homoallylic alcohols).[1]

Mechanism of Action
  • Insertion: Indium metal inserts into the

    
     bond, forming a transient organoindium species (
    
    
    
    ).[1]
  • Nucleophilic Attack: The organoindium species attacks an electrophile (aldehyde/ketone).

  • Regioselectivity: The reaction typically proceeds via

    
    -attack (retaining the 
    
    
    
    adjacent to the alcohol), though
    
    
    -attack can occur depending on steric bulk and Lewis acid additives.[1]
Key Application: Synthesis of Fluorinated Bioisosteres

Researchers utilize this reaction to create libraries of fluorinated analogs of natural products. The resulting gem-difluoro homoallylic alcohols are resistant to oxidation and enzymatic degradation.[1]

Protocol (General Coupling):

  • Substrates: Benzaldehyde (1.0 equiv), 1-Bromo-1,1-difluoro-2-heptene (1.2 equiv), Indium powder (1.2 equiv).[1]

  • Solvent: THF/

    
     (1:1) or DMF.
    
  • Condition: Sonication or vigorous stirring at RT for 12 h.

  • Yield: Typically 70-85%.[1]

Visualization: Indium-Mediated Pathway

ReactionMechanism Reagent 1-Bromo-1,1-difluoro-2-heptene Complex Organoindium Intermediate [In-CF2-CH=CH-Bu] Reagent->Complex Oxidative Insertion Indium Indium (0) Indium->Complex TS Zimmerman-Traxler Transition State Complex->TS + Aldehyde Aldehyde Electrophile (R-CHO) Aldehyde->TS Product Gem-Difluoro Homoallylic Alcohol R-CH(OH)-CF2-CH=CH-Bu TS->Product Hydrolysis

Figure 2: Mechanism of Indium-mediated coupling with aldehydes to form gem-difluoro homoallylic alcohols.[1]

Safety & Handling
  • Hazards: As a halogenated alkene, this compound is likely a skin and eye irritant .[1] The C-Br bond makes it an alkylating agent; handle with gloves and in a fume hood.[1]

  • Storage: Store at 2-8 °C under inert gas (Argon/Nitrogen) to prevent hydrolysis or radical polymerization.

  • Disposal: Dispose of as halogenated organic waste.

References
  • Indium-Mediated Reaction of 3-Bromo-3,3-difluoropropene Derivatives

    • Title: Indium-mediated reaction of 3-bromo-3,3-difluoropropene and bromodifluoromethylacetylene derivatives with aldehydes.[1][10][11]

    • Source:ChemInform, 2001 (Abstracting Synlett or similar primary literature).[1]

    • Context: Establishes the reactivity of the gem-difluoroallyl bromide class.
  • General Synthesis of Gem-Difluoroalkenes

    • Title: Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination.[1]

    • Source:Synlett, 2021.[1]

    • Context: Provides modern altern
  • Radical Addition Protocols

    • Title: Facile Synthesis of 1,1-Difluoro-1-alkenes via Radical Species.[1]

    • Source:Journal of Organic Chemistry.
    • Context: Foundational methodology for adding to alkenes.

Sources

The Duality of the Difluoromethylene Olefin: An In-depth Technical Guide to the Electronic Properties of gem-Difluoroalkenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The gem-difluoroalkene moiety (C=CF₂) has emerged as a privileged structural motif in modern organic chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1][2] Its unique electronic properties, stemming from the profound influence of the two fluorine atoms, bestow upon it a chemical reactivity that is both versatile and nuanced. This guide provides a comprehensive exploration of the electronic landscape of gem-difluoroalkenes, dissecting the interplay of inductive and resonance effects that govern their behavior. We will delve into the consequential impact of these properties on their reactivity, conformational preferences, and strategic application in drug design as bioisosteres of carbonyls and amides.[2][3] This document serves as a technical resource for researchers seeking to harness the full potential of this remarkable functional group.

The Electronic Architecture of the gem-Difluoroalkene Unit

The defining characteristic of a gem-difluoroalkene is the presence of two fluorine atoms on one of the olefinic carbons. This arrangement creates a fascinating electronic dichotomy that is the very source of its diverse reactivity.

The Inductive Effect: An Electrophilic Character

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (σ-effect). In the C=CF₂ group, the two fluorine atoms create a significant partial positive charge on the difluorinated carbon, rendering the alkene intrinsically electrophilic at this position.[4][5] This potent inductive pull is a dominant factor in many of its reactions, particularly with nucleophiles.

Negative Hyperconjugation: A Source of Nucleophilicity

Counterbalancing the strong inductive effect is the phenomenon of negative hyperconjugation. The lone pairs of electrons on the fluorine atoms can donate into the antibonding σ* orbital of the adjacent C-C bond. This donation, a form of resonance, increases the electron density at the β-carbon, making it surprisingly nucleophilic.[4] This duality of an electrophilic α-carbon and a nucleophilic β-carbon is the cornerstone of the rich chemistry of gem-difluoroalkenes.

The interplay of these opposing electronic forces is visually represented in the following diagram:

G cluster_0 Electronic Effects in gem-Difluoroalkenes C1 C2 C1->C2 (nF → σ*C-C) F1 F C1->F1 σ-withdrawal F2 F C1->F2 σ-withdrawal C2->C1 π-bond F1->C1 (nF → σ*C-C) R1 R2 hyperconjugation Negative Hyperconjugation delta_plus δ+ delta_minus δ- G cluster_workflow Photoredox-Catalyzed Radical Addition to a gem-Difluoroalkene PC Photocatalyst (e.g., Ir(ppy)₃) PC_excited PC* PC->PC_excited hν (Visible Light) Radical_Precursor Radical Precursor (e.g., Alkyl Silicate) Radical R• Radical_Precursor->Radical SET gem_Difluoroalkene R-CH=CF₂ Adduct_Radical R-CH(•)-CF₂-R' gem_Difluoroalkene->Adduct_Radical Radical->gem_Difluoroalkene Radical Addition Product R-CH₂-CF₂-R' Adduct_Radical->Product HAT HAT_Source Hydrogen Atom Transfer (HAT) Source HAT_Source->Adduct_Radical PC_reduced PC⁻ PC_excited->PC_reduced PC_reduced->Radical_Precursor

Sources

Stability and storage of "1-Bromo-1,1-difluoro-2-heptene"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability, Preservation, and Handling of 1-Bromo-1,1-difluoro-2-heptene

Executive Summary

1-Bromo-1,1-difluoro-2-heptene (BDFH) is a specialized fluorinated building block belonging to the class of gem-difluoro allylic bromides.[1][2] It serves as a critical intermediate for introducing the metabolically stable difluoromethylene (


) moiety into bioactive molecules and agrochemicals.[2]

Unlike standard alkyl halides, BDFH possesses a unique reactivity profile driven by the interplay between the electron-withdrawing gem-difluoro group and the allylic bromide system.[1] This guide defines the degradation mechanisms—specifically photolytic cleavage and hydrolysis—and establishes a self-validating protocol for its long-term storage.[1][2]

Immediate Handling Directive:

  • Storage: -20°C (Freezer), under Argon/Nitrogen atmosphere.

  • Light Sensitivity: High.[1][2] Store in amber glass or foil-wrapped containers.

  • Moisture Sensitivity: Moderate.[1][2] Hydrolysis leads to irreversible formation of carboxylic acids.[2]

Physicochemical Profile & Reactivity

To understand the storage requirements, we must first analyze the molecular architecture.[2] The compound consists of a lipophilic butyl tail, an internal alkene, and the reactive bromodifluoromethyl headgroup.

PropertyValue (Estimated/Analog Based*)Critical Implication
Molecular Formula

Lipophilic tail increases solubility in non-polar solvents (Hexane, DCM).[1]
Molecular Weight ~213.06 g/mol Heavier than the commercial propene analog (BDFP).[1][2]
Boiling Point ~165-170°C (predicted)Low volatility compared to BDFP, but still requires cold handling to prevent slow evaporation.[1]
Density ~1.3 - 1.4 g/mLDenser than water; will form the bottom layer in aqueous extractions.[1][2]
Reactive Moiety

Susceptible to radical formation (

homolysis) and nucleophilic attack (

).[1]

*Note: Exact physical constants for the heptene derivative are rare; data is extrapolated from the homologous series of 3-bromo-3,3-difluoroprop-1-ene (BDFP) [1].[1]

Degradation Mechanisms (The "Why")

Understanding the degradation pathways is essential for troubleshooting purity issues.[2]

A. Photolytic Homolysis (Radical Pathway)

The Carbon-Bromine bond energy (~280 kJ/mol) is relatively weak.[2] The presence of the gem-difluoro group stabilizes the resulting


-fluoro radical via the "fluorine effect" (lone pair donation into the radical orbital), paradoxically making the bond more susceptible to homolysis under UV/visible light.
  • Outcome: Formation of dimers (

    
    ) and liberation of free bromine (
    
    
    
    ), which turns the sample yellow/brown.[1]
B. Hydrolytic Decomposition

While the


 group discourages direct 

ionization (due to the high electronegativity of F destabilizing the transition state), the compound is susceptible to hydrolysis in the presence of atmospheric moisture, often catalyzed by trace acids.[2]
  • Outcome: Hydrolysis yields the corresponding difluoroallylic alcohol, which is unstable and eliminates HF to form

    
    -unsaturated carbonyls (carboxylic acids or aldehydes).
    
C. Degradation Pathway Diagram

DegradationPathways BDFH 1-Bromo-1,1-difluoro-2-heptene (Clear Liquid) Radical Difluoroallylic Radical (Reactive Intermediate) BDFH->Radical hv (Light) / Heat Alcohol Unstable Alcohol [- HF] BDFH->Alcohol H2O (Moisture) Dimer Dimerized Product (Insoluble/Oily) Radical->Dimer Dimerization Acid 2-Heptenoic Acid Deriv. (Degradation End Product) Alcohol->Acid Elimination/Oxidation

Figure 1: Primary degradation pathways. The red path indicates light-induced radical damage; the green path indicates moisture-induced hydrolysis.[1]

Storage & Handling Protocols (The "How")

This protocol is designed to be self-validating : the steps include checkpoints that confirm the integrity of the compound.[1][2]

Phase 1: Receipt & Initial QC

Upon receiving the shipment, do not immediately store it.[2] Verify its status.

  • Visual Inspection: The liquid should be colorless.[2] A yellow tint indicates free bromine (photolysis has occurred).[2]

  • Validation (19F NMR): Run a quick 19F NMR in

    
    .
    
    • Target Signal: Look for a singlet (or triplet if coupled to H) around -40 to -45 ppm (characteristic of

      
      ).[1][2]
      
    • Impurity Flag: Signals around -100 to -120 ppm often indicate hydrolysis products (fluoride elimination) or polymerized species.[1][2]

Phase 2: Aliquoting (The "Rule of Three")

Repeated freeze-thaw cycles introduce moisture.[1][2] Split the stock.

  • Environment: Work inside a fume hood. If available, use a glovebox for aliquoting.[2]

  • Vessel: Use amber glass vials with Teflon-lined caps. Avoid metal needles for transfer if possible (metal ions can catalyze radical decomposition); use glass pipettes.[2]

  • Inerting: Flush the headspace of each vial with dry Argon or Nitrogen for 30 seconds before capping.

Phase 3: Long-Term Storage
  • Temperature: -20°C is the standard.[1][2] For storage >6 months, -80°C is preferred to completely arrest radical kinetics.[1][2]

  • Stabilizers: If the compound is turning yellow frequently, add a small piece of activated Copper wire or Silver wool to the vial.[2] This acts as a radical scavenger and halogen trap [2].[1][2]

Storage Workflow Diagram

StorageProtocol cluster_0 Receipt & Validation cluster_1 Preservation Receipt Receipt of Chemical VisualCheck Visual Check: Colorless? Receipt->VisualCheck NMR QC: 19F NMR (-44 ppm region) VisualCheck->NMR Yes Distill Re-distill under Vacuum VisualCheck->Distill No (Yellow) Aliquot Aliquot into Amber Vials (Glass Pipette Only) NMR->Aliquot Purity >95% Inert Argon Flush Headspace (30 sec) Aliquot->Inert Freeze Store at -20°C Inert->Freeze Distill->NMR

Figure 2: Standard Operating Procedure (SOP) for receipt and storage. Note the purification loop if degradation is detected.

Experimental Usage & Safety

Reaction Setup

When using BDFH in synthesis (e.g.,


 coupling or radical addition):
  • Thawing: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water directly into the reagent.[2]

  • Activation: If the reaction relies on the formation of a

    
    -radical, ensure the solvent is thoroughly degassed. Oxygen quenches difluoroallylic radicals efficiently.[1][2]
    
Disposal

Treat as a halogenated organic waste.[1][2] Do not mix with strong bases (e.g., NaOH, KOH) in the waste container, as this can trigger rapid exothermic hydrolysis and HF generation.

References

  • PubChem. (n.d.).[2] 3-Bromo-3,3-difluoroprop-1-ene (Compound). National Library of Medicine.[1][2] Retrieved February 7, 2026, from [Link]

  • Burton, D. J., & Yang, Z. Y. (1992).[2] Fluorinated organometallics: Vinyl, allyl, alkynyl, and aryl fluorinated organometallic reagents. Tetrahedron, 48(2), 189-275. (Foundational text on handling fluorinated allylic halides).

  • Amii, H., & Uneyama, K. (2009).[2] C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. (Mechanisms of degradation and activation).

Sources

An In-depth Technical Guide to the Safe Handling of 1-Bromo-1,1-difluoro-2-heptene for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for 1-Bromo-1,1-difluoro-2-heptene, a halogenated alkene of interest in synthetic chemistry and drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chemicals and established principles of laboratory safety to provide a robust framework for its responsible use. The information herein is intended for researchers, scientists, and professionals in drug development who are trained in handling hazardous materials.

Understanding the Hazard Profile: A Structural-Component Analysis

The toxicological and reactive hazards of 1-Bromo-1,1-difluoro-2-heptene can be inferred by examining its constituent functional groups: the gem-difluoroalkene, the vinyl bromide, and the heptene backbone.

  • Fluorinated Hydrocarbon Moiety: Fluorocarbons can pose significant health risks upon long-term exposure, with potential for accumulation in biological tissues.[1] Inhalation of fluorinated compounds may lead to respiratory irritation, and in severe cases of exposure to related compounds, acute respiratory distress syndrome (ARDS) has been observed.[1][2] The high stability of the carbon-fluorine bond does not preclude toxicity, as unsaturated fluorocarbons can undergo hydrolysis to form highly toxic byproducts.[3]

  • Vinyl Bromide Functionality: Vinyl halides, such as vinyl bromide, are a class of reactive organic compounds.[4] The carbon-bromine bond can be labile under certain conditions, and these compounds can participate in various chemical reactions, including palladium-catalyzed cross-coupling reactions.[5] Due to the presence of the double bond, addition reactions with halogens and other electrophiles are also possible.[6][7][8][9]

  • Alkene Backbone: Alkenes, in general, are flammable and can form explosive mixtures with air.[10] They can also be toxic if inhaled, ingested, or absorbed through the skin, causing a range of health effects from mild irritation to severe respiratory issues.[10]

Given these structural features, 1-Bromo-1,1-difluoro-2-heptene should be treated as a flammable, potentially toxic, and reactive chemical.

Prudent Practices for Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict handling protocols, is imperative.

Engineering Controls: The First Line of Defense

All manipulations of 1-Bromo-1,1-difluoro-2-heptene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11] This minimizes the risk of inhalation exposure to vapors. For procedures with a potential for generating aerosols, additional containment measures may be necessary.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

A comprehensive PPE ensemble is mandatory when handling this compound. The following table outlines the recommended PPE, with the rationale rooted in the potential hazards.

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.[12][13]Protects against splashes and vapors that can cause serious eye irritation.[12][14]
Hand Protection Chemically resistant gloves (e.g., nitrile).[15]Prevents skin contact, which can cause irritation.[12][14]
Body Protection A lab coat with long sleeves and tight-fitting cuffs.[15]Provides a barrier against accidental spills and splashes.
Respiratory Protection May be required if there is a risk of inhalation and ventilation is inadequate.[12][16]Protects against the inhalation of potentially toxic vapors.[10]
Storage and Segregation: Ensuring Chemical Stability

Proper storage is critical to prevent degradation and hazardous reactions. 1-Bromo-1,1-difluoro-2-heptene should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[17] The container should be tightly sealed to prevent the escape of vapors.[17]

Chemical Incompatibility: Segregate this compound from the following classes of chemicals:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[12][17]

  • Strong Bases and Acids: May catalyze decomposition or other unwanted reactions.[12]

  • Alkali Metals and Finely Divided Metals (e.g., Al, Mg, Zn): Can react exothermically.[12]

The following diagram illustrates the proper segregation strategy.

cluster_storage Chemical Storage Area cluster_main 1-Bromo-1,1-difluoro-2-heptene cluster_incompatible Incompatible Chemicals A 1-Bromo-1,1-difluoro-2-heptene B Strong Oxidizers A->B SEPARATE C Strong Bases/Acids A->C SEPARATE D Reactive Metals A->D SEPARATE

Caption: Segregation of 1-Bromo-1,1-difluoro-2-heptene from incompatible chemicals.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency response plan is essential.

Spill Response

In the event of a spill, the following protocol should be initiated immediately.

start Spill Occurs evacuate Evacuate Immediate Area start->evacuate assess Assess the Spill (Size and Hazard) evacuate->assess small_spill Small Spill (Trained Personnel) assess->small_spill Minor large_spill Large or Unknown Spill assess->large_spill Major don_ppe Don Appropriate PPE small_spill->don_ppe call_ehs Contact Emergency Services / EHS large_spill->call_ehs contain Contain Spill with Absorbent Material don_ppe->contain collect Collect and Place in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Workflow for responding to a chemical spill of 1-Bromo-1,1-difluoro-2-heptene.

Exposure Response

Immediate first aid is crucial in the event of personal exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[18][19]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[15][18][20] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[19][20] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]

Waste Disposal: Environmental Responsibility

Waste 1-Bromo-1,1-difluoro-2-heptene and any contaminated materials must be disposed of as hazardous waste.[21] Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. The recommended method is incineration by a licensed chemical destruction facility.[21] Do not discharge to sewer systems.[21]

Conclusion

While 1-Bromo-1,1-difluoro-2-heptene presents a unique set of handling challenges, a thorough understanding of its potential hazards, coupled with the diligent application of the safety protocols outlined in this guide, will enable researchers to work with this compound in a safe and responsible manner. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are best served by a proactive and informed approach to laboratory safety.

References

  • Georgia Institute of Technology. Segregation and Storage of Chemicals According to Hazard Class. [Link]

  • Pallav Chemicals. 1-Bromo Heptane MATERIAL SAFETY DATA SHEET CAS No 629-04-9 SDS/MSDS. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Bromo-2-fluoroethane. [Link]

  • GM Chemical. SAFETY DATA SHEETS. [Link]

  • Environmental Health & Safety, Georgia Institute of Technology. Chemical Storage and Segregation. [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

  • Montana Tech. Emergency Response Procedures for Radioactive Spill or Emergency. [Link]

  • Organic Syntheses. (1958). 4-bromo-2-heptene. [Link]

  • National Center for Biotechnology Information. (2023-07-24). Fluorides and Fluorocarbons Toxicity - StatPearls. [Link]

  • Princeton University, Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • Organic Chemistry Portal. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. [Link]

  • Chemguide. THE HALOGENATION OF ALKENES. [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. Safe Storage of Chemicals. [Link]

  • National Center for Biotechnology Information. 1-Bromo-1-heptene | C7H13Br | CID 6435474 - PubChem. [Link]

  • The University of North Carolina at Chapel Hill. (2021-04-08). Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]

  • Environmental Health & Safety Services, University of South Carolina. Personal Protective Equipment. [Link]

  • Open Library Publishing Platform. 3.2.4 – Halogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

  • Wikipedia. Vinyl bromide. [Link]

  • Tex Tech Industries. (2023-11-28). What Are Fluorocarbons, and Are They Toxic?. [Link]

  • PubMed. (2009-09-03). Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones. [Link]

  • PubMed. (1982-12). Toxicology of the fluoroalkenes: review and research needs. [Link]

  • Chemistry LibreTexts. (2024-04-03). 8.2: Halogenation of Alkenes - Addition of X₂. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • 3M. PPE Solutions for Chemical Industries - Worker Health & Safety. [Link]

  • Centers for Disease Control and Prevention. Recommendations for Chemical Protective Clothing. [Link]

  • TutorChase. What are the health and safety considerations when working with alkenes?. [Link]

  • University of Washington. Chemical Process SOP Example. [Link]

  • Quora. (2022-09-27). What is the reaction of vinyl alcohol with bromine?. [Link]

  • National Center for Biotechnology Information. (Z)-1-Bromo-1-heptene | C7H13Br | CID 13428443 - PubChem. [Link]

  • Quora. (2014-08-25). Why do fluorocarbons have such potent chronic toxicity concerns despite the great stability of the C-F bond?. [Link]

  • University of Florida, Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

  • University of Southern California, Environmental Health & Safety. Chemical Segregation and Storage. [Link]

  • Khan Academy. (2012-10-06). Halogenation | Alkenes and Alkynes | Organic chemistry | Khan Academy. [Link]

  • springerprofessional.de. Fluoride and Fluorocarbon Toxicity. [Link]

  • Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. [Link]

  • Organic Syntheses. (2022-06-06). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Link]

  • ResearchGate. (2025-12-04). Synthesis of 4-Bromo-1,1′:4′,1″-terphenyl and 4-Methyl-1,1. [Link]

  • YouTube. (2023-03-13). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. [Link]

  • BioSafe Tech by QUALIA. BSL-3 PPE: Essential Protection for Lab Safety. [Link]

  • Wikipedia. 1-Heptene. [Link]

Sources

Methodological & Application

Application Note: Copper-Catalyzed Functionalization of 1-Bromo-1,1-difluoro-2-heptene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the specific reactivity of 1-Bromo-1,1-difluoro-2-heptene (a representative gem-difluoroallylic bromide).

Executive Summary

The incorporation of the gem-difluoroallyl motif (


) is a high-priority strategy in drug discovery. This moiety acts as a metabolically stable bioisostere for carbonyl groups and enhances lipophilicity while modulating pKa. 1-Bromo-1,1-difluoro-2-heptene  serves as a versatile, electrophilic building block for introducing this motif.

While Palladium (Pd) is traditionally used for gem-difluoroallylation, Copper (Cu) catalysis offers a distinct advantage: it accesses radical pathways that enable unique reactivity patterns, such as hydrodifluoroallylation and defluorinative functionalization, often under milder, ligand-accelerated conditions. This guide details the synthesis of the substrate and a robust protocol for its Copper-Catalyzed Hydrodifluoroallylation with Terminal Alkynes .

Substrate Synthesis: 1-Bromo-1,1-difluoro-2-heptene

Note: This compound is not always shelf-stable or commercially ubiquitous. In-house preparation is recommended for optimal purity.

Synthetic Route: Radical Addition-Elimination

The most scalable synthesis involves the radical addition of dibromodifluoromethane (


) to 1-hexene, followed by base-mediated dehydrobromination.

Step 1: Radical Addition



  • Reagents: 1-Hexene (1.0 equiv),

    
     (2.0 equiv), Sodium Dithionite (1.2 equiv), 
    
    
    
    (1.5 equiv).
  • Solvent:

    
     (1:1).
    
  • Conditions: Stir at room temperature for 4–6 hours. The dithionite initiates the radical chain.

  • Purification: Simple extraction (EtOAc) and concentration.

Step 2: Dehydrobromination



  • Reagents: Crude intermediate from Step 1, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv).

  • Solvent:

    
     (
    
    
    
    to RT).
  • Key Insight: DBU selectively eliminates HBr to form the internal alkene, preserving the sensitive

    
     group.
    
  • Yield: ~75% over two steps.

Core Protocol: Copper-Catalyzed Hydrodifluoroallylation

This protocol describes the coupling of 1-Bromo-1,1-difluoro-2-heptene with a terminal alkyne to synthesize 1,1-difluoro-1,4-dienes. This reaction is superior to Pd-catalyzed methods for accessing linear, unconjugated diene systems.

Mechanism of Action

Unlike Pd-catalyzed substitution (which proceeds via


-allyl complexes), the Cu-catalyzed pathway operates via a Single Electron Transfer (SET)  mechanism.
  • Initiation: The Cu(I) catalyst reduces the C-Br bond, generating a gem-difluoroallyl radical.

  • Radical Addition: This electrophilic radical adds to the terminal alkyne.

  • H-Atom Transfer (HAT): A silane reductant (TMDSO) provides the hydrogen atom to quench the vinyl radical, regenerating the catalyst.

Experimental Workflow
Materials
  • Substrate: 1-Bromo-1,1-difluoro-2-heptene (0.5 mmol)

  • Nucleophile: Phenylacetylene (0.75 mmol) (Representative alkyne)

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (12 mol%)

  • Reductant: 1,1,3,3-Tetramethyldisiloxane (TMDSO) (2.0 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, 2.0 mL)

Step-by-Step Procedure
  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, charge a dried reaction tube with CuI (9.5 mg, 0.05 mmol), dtbpy (16.1 mg, 0.06 mmol), and

    
      (138 mg, 1.0 mmol).
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane (2.0 mL). Stir for 5 minutes to complex the catalyst (solution turns deep color).

  • Substrate Addition: Add Phenylacetylene (82

    
    L, 0.75 mmol) followed by 1-Bromo-1,1-difluoro-2-heptene  (113 mg, 0.5 mmol) via syringe.
    
  • Reductant Addition: Add TMDSO (178

    
    L, 1.0 mmol) dropwise. Caution: Gas evolution may occur.
    
  • Reaction: Seal the tube and heat to 60°C for 12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of silica gel/Celite to remove copper salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient). The product is the (E)-1,1-difluoro-1,4-diene.[2]

Data & Analysis

Expected Results Table
ParameterValue / Observation
Yield 70–85% (Isolated)
Regioselectivity >20:1 (Linear vs. Branched)
Stereoselectivity >95:5 (E-isomer at the newly formed alkene)
Appearance Clear to pale yellow oil

F NMR
Distinct signal at

to

ppm (t,

Hz)
Troubleshooting Guide
  • Low Yield: Often caused by trace oxygen. Ensure rigorous degassing of dioxane.

  • Incomplete Conversion: Increase catalyst loading to 15 mol% or temperature to 80°C.

  • Byproduct Formation: If defluorinated products (monofluoroalkenes) appear, reduce the reaction temperature and ensure the base is anhydrous.

Mechanistic Visualization

The following diagram illustrates the radical catalytic cycle, highlighting the critical role of the Copper(I)/Copper(II) redox couple and the silane reductant.

CopperCatalysis Start Start: 1-Bromo-1,1-difluoro-2-heptene Radical gem-Difluoroallyl Radical (R-CH=CH-CF2•) Start->Radical SET Reduction (-Br-) CuI L-Cu(I) Species CuII L-Cu(II)-Br Species CuI->CuII Oxidation (SET) VinylRadical Vinyl Radical Intermediate Radical->VinylRadical Addition to Alkyne Alkyne Terminal Alkyne Alkyne->VinylRadical Product Product: (E)-1,1-Difluoro-1,4-diene VinylRadical->Product H-Atom Transfer (HAT) CuII->CuI Reduction by Silane/Base Silane Silane (TMDSO) Silane->Product H-Source

Caption: Catalytic cycle for the Cu-catalyzed hydrodifluoroallylation involving SET initiation and HAT termination.

References

  • Anbarasan, P., et al. (2020).[1] "Copper-Catalyzed Hydrodifluoroallylation of Terminal Alkynes to Access (E)-1,1-Difluoro-1,4-Dienes." Advanced Synthesis & Catalysis, 362(14), 2852.[2] Link

  • Zhang, X. G., et al. (2014).[1] "Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium." Journal of the American Chemical Society, 136(4), 1230-1233.[1] Link

  • Ichikawa, J. (2000). "gem-Difluoroolefin synthesis: general methods via thermostable difluorovinylmetals." Journal of Fluorine Chemistry, 105(2), 257-263. Link

  • Li, W., et al. (2024). "Copper-Catalyzed Protoarylation of gem-Difluoroallenes." Organic Letters, 26, 525-529. Link

  • GuideChem. (2023). "1-Bromo-1,1-difluoro-2-heptene Product Details and CAS 262296-38-8." Link

Sources

Application Notes & Protocols: 1-Bromo-1,1-difluoro-2-heptene as a Strategic Precursor for Difluoromethylene-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2][3] The difluoromethylene (-CF2-) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's bioactivity and physicochemical characteristics.[4][5] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the use of 1-Bromo-1,1-difluoro-2-heptene as a versatile and efficient precursor for the synthesis of complex difluoromethylene-containing compounds. We will explore its reactivity, provide a detailed protocol for its application in palladium-catalyzed cross-coupling reactions, and discuss the mechanistic rationale behind the experimental design.

Introduction: The Significance of the Difluoromethylene Moiety

The difluoromethylene group is a powerful tool in molecular design. It can act as a metabolically stable bioisostere for labile functionalities such as ethers, thiols, or alcohols, thereby enhancing the pharmacokinetic profile of a drug candidate.[4][6] Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can modulate the pKa of adjacent functional groups, alter molecular conformation, and improve binding affinity to target proteins.[1][2] The CF2H moiety, accessible from CF2 precursors, is also recognized as a unique hydrogen bond donor, capable of forming productive interactions within protein binding pockets.[4][6]

1-Bromo-1,1-difluoro-2-heptene emerges as a key building block for accessing this valuable functionality. Its structure combines a reactive C-Br bond, suitable for cross-coupling chemistry, with a gem-difluoroalkene motif, providing a gateway to a diverse range of difluorinated structures.

Table 1: Physicochemical Properties of 1-Bromo-1,1-difluoro-2-heptene
PropertyValueReference
CAS Number 262296-38-8[7]
Molecular Formula C₇H₁₁BrF₂[7]
Molecular Weight 213.06 g/mol [7]
Boiling Point 78-82 °C @ 60 mmHg[7]
Density ~1.316 g/cm³[7]
Appearance Liquid[7]

Core Reactivity and Mechanistic Considerations

The synthetic utility of 1-bromo-1,1-difluoro-2-heptene is centered on its participation in transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Hiyama, and Sonogashira couplings, are particularly effective for forming new carbon-carbon bonds at the C1 position.[8][9][10]

The general mechanism for these transformations follows a well-established catalytic cycle.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 1-bromo-1,1-difluoro-2-heptene to form a Pd(II) intermediate.

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron or organosilicon compound) transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[11]

The presence of the gem-difluoro group influences the electronics of the alkene, making the C-Br bond susceptible to oxidative addition while providing a unique electronic signature to the resulting coupled products.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Pd0 Pd(0)L_n Int1 R-Pd(II)(Br)L_n Pd0->Int1 Oxidative Addition Int2 R-Pd(II)(R')L_n Int1->Int2 Transmetalation Int2->Pd0 Reductive Elimination Product R-R' Int2->Product Reagent1 R-Br (1-Bromo-1,1-difluoro-2-heptene) Reagent1->Int1 Reagent2 R'-M (Organometallic Partner) Reagent2->Int2 caption General Palladium Cross-Coupling Cycle.

A simplified diagram of the palladium-catalyzed cross-coupling cycle.

Application Protocol: Palladium-Catalyzed Hiyama Coupling

This section details a representative protocol for the Hiyama cross-coupling of 1-bromo-1,1-difluoro-2-heptene with an organosilicon reagent. The Hiyama coupling is advantageous due to the low toxicity, stability, and commercial availability of organosilanes.[12][13] A fluoride source is typically required to activate the silicon reagent for transmetalation.[12]

Protocol: Synthesis of (1,1-Difluoro-1-hepten-2-yl)benzene

Principle: This procedure facilitates the formation of a C(sp²)-C(sp²) bond between 1-bromo-1,1-difluoro-2-heptene and a phenyl group derived from triethoxyphenylsilane. A palladium catalyst promotes the reaction, and a fluoride activator is essential for the transmetalation step. The choice of a high-boiling point, polar aprotic solvent like DMF ensures solubility and allows for elevated reaction temperatures.[12]

Materials and Equipment:

  • 1-Bromo-1,1-difluoro-2-heptene (1.0 equiv)

  • Triethoxyphenylsilane (1.5 equiv)[12]

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triphenylphosphine [PPh₃] (10 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard glassware for aqueous workup and extraction

  • Silica gel for column chromatography

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Palladium compounds can be toxic; avoid inhalation and skin contact.

  • DMF is a skin irritant and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • TBAF is corrosive and moisture-sensitive.

Experimental Workflow Diagram
Step-by-step workflow for the Hiyama cross-coupling protocol.
Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to make a ~0.2 M solution with respect to the starting bromide). Stir the mixture until the catalyst and ligand are fully dissolved.

  • Substrate Loading: Add 1-bromo-1,1-difluoro-2-heptene (1.0 equiv) to the flask via syringe, followed by triethoxyphenylsilane (1.5 equiv).[12]

  • Initiation: Slowly add the TBAF solution (1M in THF, 2.0 equiv) to the reaction mixture at room temperature. The solution may change color.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with saturated aqueous NaCl (brine), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure of the product, (1,1-difluoro-1-hepten-2-yl)benzene, using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Expected Versatility and Substrate Scope

The protocol described is robust and can be adapted for coupling with a variety of organometallic partners. The choice of catalyst, ligand, and reaction conditions may require optimization depending on the specific substrates used.[9]

Table 2: Hypothetical Scope of Suzuki-Miyaura Coupling with 1-Bromo-1,1-difluoro-2-heptene

This table presents expected outcomes based on established trends in palladium-catalyzed couplings.

EntryArylboronic Acid PartnerExpected ProductAnticipated Yield Range
1Phenylboronic acid1,1-Difluoro-2-phenyl-1-heptene75-90%
24-Methoxyphenylboronic acid1,1-Difluoro-2-(4-methoxyphenyl)-1-heptene80-95%
34-Trifluoromethylphenylboronic acid1,1-Difluoro-2-(4-(trifluoromethyl)phenyl)-1-heptene65-80%
42-Thiopheneboronic acid2-(1,1-Difluoro-1-hepten-2-yl)thiophene70-85%
53-Pyridinylboronic acid3-(1,1-Difluoro-1-hepten-2-yl)pyridine60-75%

Conclusion

1-Bromo-1,1-difluoro-2-heptene is a highly valuable and versatile precursor for the synthesis of molecules containing the difluoromethylene moiety. Its reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient method for constructing complex molecular architectures. The protocols and principles outlined in this guide offer a solid foundation for researchers to leverage this building block in drug discovery programs and the development of novel fluorinated materials. The ability to strategically introduce the -CF2- group opens up vast possibilities for fine-tuning molecular properties to achieve desired biological or material functions.

References

  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co - Semantic Scholar. (2022-04-25).
  • Synthesis of 1-‐Bromopyrene and 1-‐Pyrenecarbaldehyde - Organic Syntheses. (2016-04-04).
  • Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds - Organic Syntheses. (2022-06-06).
  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PubMed Central.
  • Understanding the Properties and Applications of 1-Bromo-1,1-difluoro-2-heptene. (2025-11-14).
  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - RSC Publishing.
  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020-04-30). Available from: [Link]

  • Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - Beilstein Journals. Available from: [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH. Available from: [Link]

  • Recent Advances in Difluoromethylation Reaction - ResearchGate. (2025-10-30). Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling of gem-Difluorocyclopropanes with gem-Diborylalkanes for the Synthesis of Boryl-Substituted Fluorinated Alkenes | Organic Letters - ACS Publications. (2023-12-08). Available from: [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC - NIH. (2022-12-13). Available from: [Link]

  • Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC. (2023-12-28). Available from: [Link]

  • Studies on the Oxidative Addition Reaction of 1,1-Dibromo-1-alkenes, α-Dehalopalladation, and the Intramolecular Bis(carbopalladation) Reaction of Alkenes. An Efficient Entry to Fused Bicycles | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

  • Facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones - PubMed. (2009-09-03). Available from: [Link]

  • Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC - NIH. Available from: [Link]

  • The role of fluorine in medicinal chemistry. Available from: [Link]

  • Difluoromethylation Reactions of Organic Compounds | Request PDF - ResearchGate. (2025-10-17). Available from: [Link]

  • Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes - ResearchGate. Available from: [Link]

  • Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes | Organic Letters - ACS Publications. (2023-12-28). Available from: [Link]

  • Why does the 1-Bromo-2-Pentene react faster than the 1-Bromo-4-Pentene in a SN2 reaction? : r/chemhelp - Reddit. (2025-02-12). Available from: [Link]

  • Application of Fluorine in Drug Design | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]

  • Boron compounds offer new method for improving existing drugs. (2026-02-03). Available from: [Link]

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+. Available from: [Link]

  • New boron compounds pave the way for easier drug development. (2026-02-03). Available from: [Link]

  • Selective difluoromethylation and monofluoromethylation reactions. | Semantic Scholar. Available from: [Link]

  • The proposed reaction mechanism. | Download Scientific Diagram - ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

Catalyst deactivation in cross-coupling reactions of "1-Bromo-1,1-difluoro-2-heptene"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Difluoro" Challenge

You are likely utilizing 1-Bromo-1,1-difluoro-2-heptene to introduce a gem-difluoroallylic motif—a powerful bioisostere for carbonyl groups that improves metabolic stability and lipophilicity in drug candidates.

However, this substrate presents a unique "Catalyst Death Trap." Unlike standard alkyl halides, the adjacent fluorine atoms create a high thermodynamic driving force for


-fluorine elimination , turning your active Palladium catalyst into an inactive metal-fluoride species. Furthermore, the allylic nature introduces regioselectivity competition  (

- vs.

-coupling).

This guide provides the mechanistic logic and protocols to navigate these pitfalls.

The Mechanism of Failure (and Success)

To troubleshoot, you must visualize the invisible competition occurring in your flask. The diagram below maps the standard catalytic cycle against the primary deactivation pathway.

Catalyst Cycle & Deactivation Pathway

G Pd0 Active Catalyst Pd(0)Ln OxAdd Oxidative Addition (Pd-Allyl Species) Pd0->OxAdd + Substrate (R-CF2-Br) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Nucleophile (Nu-M) Prod Target Product (gem-Difluoro) TransMet->Prod Reductive Elimination BetaElim β-Fluorine Elimination (The Death Trap) TransMet->BetaElim Slow Transmetallation Prod->Pd0 Regeneration DeadCat Inactive Species [LnP-F] + Monofluoro-Diene BetaElim->DeadCat Irreversible

Figure 1: The Kinetic Competition. If Transmetallation is slower than


-Fluorine Elimination, the catalyst creates a strong Pd-F bond and dies, yielding a monofluorinated byproduct.

Troubleshooting Guide: Diagnosis & Repair

Scenario A: "I see a monofluorinated diene byproduct."

Diagnosis: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Fluorine Elimination.[1][2]
Root Cause:  The transmetallation step is too slow, allowing the Palladium to interact with the 

-fluorines. The Pd-F bond formation is thermodynamically favorable (approx. 90 kcal/mol). Corrective Action:
  • Accelerate Transmetallation: Switch to a more reactive nucleophile. If using Boronic Acids (Suzuki), switch to Organozinc reagents (Negishi) which transmetallate faster.

  • Add Co-Catalysts: Introduce Copper(I) Iodide (CuI, 10 mol%). Copper facilitates the transfer of the nucleophile to Palladium, bypassing the long wait time that leads to elimination [1].

Scenario B: "Reaction stalls at <30% conversion; Black precipitate forms."

Diagnosis: Catalyst Aggregation (Pd Black). Root Cause: The active Pd(0) species is unstable and collapsing before it can re-enter the cycle. This is common with electron-deficient substrates like difluoro-alkenes. Corrective Action:

  • Ligand Switch: Move to bidentate ligands with a large bite angle, such as Xantphos or dppf . These "hug" the metal tighter than triphenylphosphine.

  • Solvent Degassing: Gem-difluoroallylic intermediates are oxygen-sensitive. Sparge solvents with Argon for at least 20 minutes. Do not rely on simple sonication.

Scenario C: "I'm getting a mixture of Regioisomers ( vs )."

Diagnosis:


 (Alpha) vs 

(Gamma) competition. Root Cause: The

group is bulky and electron-withdrawing. Nucleophiles often prefer the less hindered

-position (the alkene end), leading to a rearranged product. Corrective Action:
  • Hard/Soft Tuning:

    • 
      -Selectivity (Target: 
      
      
      
      ):
      Use "softer" nucleophiles and bulky ligands (e.g., BrettPhos) to sterically block the
      
      
      -attack.
    • 
      -Selectivity (Target: 
      
      
      
      ):
      Often favored by smaller ligands and harder nucleophiles.
  • Solvent Polarity: Non-polar solvents (Toluene) generally favor retention of the original structure (

    
    -attack) compared to polar aprotic solvents (DMF).
    

Optimized Protocol: Negishi Coupling

Recommended for 1-Bromo-1,1-difluoro-2-heptene to minimize base-mediated decomposition.

Materials
  • Substrate: 1-Bromo-1,1-difluoro-2-heptene (1.0 equiv)

  • Nucleophile: Aryl Zinc Reagent (1.2 - 1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / Xantphos
  • Additive: TMEDA (Tetramethylethylenediamine) - Critical for stabilizing the Zinc species.

  • Solvent: THF (Anhydrous, Degassed)

Step-by-Step Procedure
  • Preparation of Zinc Reagent: In a glovebox or under Argon, prepare the organozinc reagent. Add TMEDA (1.0 equiv relative to Zn). Note: TMEDA prevents the zinc reagent from acting as a Lewis acid that might strip fluorines.

  • Catalyst Loading: In the main reaction vessel, dissolve the Pd source and ligand in THF. Stir for 5 minutes to ensure complexation.

  • Substrate Addition: Add 1-Bromo-1,1-difluoro-2-heptene via syringe.

  • Temperature Control: Cool the reaction to 0°C initially.

    • Why? Lower temperatures suppress the high-energy

      
      -F elimination pathway while still allowing the lower-energy transmetallation to proceed.
      
  • Addition of Nucleophile: Add the TMEDA-complexed Zinc reagent dropwise.

  • Reaction: Allow to warm to Room Temperature (25°C). Monitor via 19F-NMR (Look for the shift from -45 ppm of the starting bromide to the product region).

  • Quench: Quench with saturated

    
    .
    

Data Summary: Solvent & Ligand Effects

ParameterRecommendationEffect on 1-Bromo-1,1-difluoro-2-heptene
Solvent THF Best balance of solubility and rate.
Solvent DMFIncreases rate but promotes defluorination side-products.
Ligand Xantphos High bite angle prevents

-F elimination.
Ligand

Standard, but prone to deactivation after 60% conversion.
Additive CuI Co-catalyst; accelerates transmetallation (Rescue strategy).

Frequently Asked Questions (FAQ)

Q: Can I use Suzuki-Miyaura coupling instead of Negishi? A: Yes, but be cautious with bases. Strong bases (KOtBu) can cause dehydrohalogenation of your heptene chain. Use mild bases like


 or 

(anhydrous) and boronic esters rather than acids [2].

Q: My 19F NMR shows a new peak at -110 ppm. What is it? A: This is likely a monofluorinated alkene, resulting from ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-fluorine elimination. Review "Scenario A" in the troubleshooting section.

Q: Why does the reaction work for the propyl analog but fails for the heptyl analog? A: The heptyl chain adds significant lipophilicity and steric bulk. While the electronics are similar, the solubility kinetics change. Ensure your concentration is optimized (0.1 M - 0.2 M) and that stirring is vigorous to overcome diffusion limits.

References

  • Mechanistic Insight on

    
    -F Elimination: 
    
    • Zhang, X., et al. "Palladium-Catalyzed Difluoroallylation of Aryl Boronic Acids."[3] Angewandte Chemie International Edition, vol. 53, no. 6, 2014, pp. 1669-1673.

  • Suzuki Coupling of Gem-Difluoro Systems

    • Anbarasan, P., et al. "Efficient Synthesis of Gem-Difluoroalkenes via Pd-Catalyzed Cross-Coupling." Chemistry - A European Journal, vol. 17, no. 14, 2011.
  • General Review of Fluorinated Cross-Coupling

    • Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews, vol. 109, no. 5, 2009.

Sources

Optimizing solvent systems for "1-Bromo-1,1-difluoro-2-heptene" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solvent System Optimization for 1-Bromo-1,1-difluoro-2-heptene

Executive Summary

This guide addresses the specific solvation challenges associated with 1-Bromo-1,1-difluoro-2-heptene (CAS: 262296-38-8). Unlike its lighter analogue (3-bromo-3,3-difluoropropene), this reagent possesses a lipophilic butyl tail (


) that drastically alters its solubility profile and phase-transfer kinetics.

Successful utilization of this reagent hinges on balancing polarity (to stabilize the polarized


 bonds and metal intermediates) with lipophilicity  (to solvate the heptenyl chain). This guide optimizes solvent systems for Metal-Mediated Allylation (Reformatsky-type) and Transition Metal Cross-Coupling.

Module 1: Metal-Mediated Allylation (Zn/In)

Target Reaction: Nucleophilic addition to aldehydes/imines to form gem-difluorohomoallylic alcohols/amines.

The Challenge: The "Lipophilicity Trap"

Standard protocols for gem-difluoroallylation often recommend pure water or aqueous THF. While effective for short-chain fluorinated allylics, 1-Bromo-1,1-difluoro-2-heptene forms biphasic emulsions in these systems, preventing the metal (Indium/Zinc) from effectively inserting into the


 bond. This leads to stalled initiation and oxidative degradation of the bromide.
Optimized Solvent Systems
MetalRecommended SystemRatio (v/v)Technical Rationale
Indium (In) THF / H₂O 3:1 High THF content is required to solubilize the butyl tail. Water is strictly necessary to promote single-electron transfer (SET) at the Indium surface.
Zinc (Zn) DMF (Anhydrous) Pure DMF's high dielectric constant (

) stabilizes the organozinc intermediate. Unlike Indium, Zn requires anhydrous conditions to prevent protonation of the

-carbon.
Zinc (Zn) THF / TMSCl Pure + 5 mol% For substrates sensitive to DMF removal. TMSCl activates the Zn surface, allowing the reaction to proceed in the lower-polarity THF.
Troubleshooting Protocol: Initiation Failure

Symptom: Zinc dust remains suspended; no exotherm observed; starting material persists by TLC.

Root Cause: The butyl chain forms a hydrophobic passivation layer on the metal surface in polar solvents.

Corrective Action:

  • Sonicate: Ultrasound (40 kHz) for 5-10 minutes is far superior to stirring for breaking the passivation layer of this specific lipophilic reagent.

  • Activation: Add 1,2-dibromoethane (5 mol%) followed by TMSCl (3 mol%).

  • Temperature: Warm to 40°C. The activation energy for the heptene derivative is higher than the propene analogue due to steric bulk.

Module 2: Regioselectivity Control ( vs. )

The reaction of 1-Bromo-1,1-difluoro-2-heptene with an electrophile (


) can yield two regioisomers:
  • 
    -product: 
    
    
    
    (Linear, gem-difluoro retained)
  • 
    -product: 
    
    
    
    (Branched, terminal difluorovinyl)
The Solvent Switch Mechanism

Solvent polarity dictates the "hardness" of the nucleophile and the coordination state of the metal, directly influencing the regiochemical outcome.

Regioselectivity Reagent 1-Bromo-1,1-difluoro- 2-heptene Solvent_Polar High Polarity (DMF/DMSO) Reagent->Solvent_Polar Dissolution Solvent_NonPolar Low Polarity (THF/Dioxane) Reagent->Solvent_NonPolar Dissolution Inter_Hard Hard Nucleophile (Solvent Separated Ion Pair) Solvent_Polar->Inter_Hard Ion Separation Inter_Soft Soft Nucleophile (Contact Ion Pair) Solvent_NonPolar->Inter_Soft Tight Coordination Prod_Gamma Gamma-Attack (Branched Product) Inter_Hard->Prod_Gamma Charge Control (Attack at C3) Prod_Alpha Alpha-Attack (Linear Product) Inter_Soft->Prod_Alpha Orbital Control (Attack at CF2)

Figure 1: Solvent influence on regioselectivity. In general, THF favors


-attack (retaining the gem-difluoro motif), while highly polar solvents like DMF increase 

-attack character.

Technical Note: For the heptene derivative, the bulky butyl group at the


-position sterically hinders 

-attack. Therefore, THF is the superior solvent for maximizing yield of the biologically relevant gem-difluoro (

) product.

Module 3: Copper-Catalyzed Cross-Coupling

Target Reaction: Coupling with aryl boronic acids or alkynes.

Critical Issue: -Fluoride Elimination

Copper intermediates of gem-difluoro species are prone to


-fluoride elimination, ejecting 

to form a monofluoroalkene. This is accelerated by polar solvents that stabilize the leaving fluoride ion.

Recommended Solvent System:

  • 1,4-Dioxane / Toluene (1:1)

  • Why? This non-polar blend destabilizes the fluoride anion, suppressing elimination. The dioxane oxygen atoms provide just enough coordination to the Copper catalyst without creating a "naked" fluoride environment.

Frequently Asked Questions (FAQ)

Q1: I am seeing a byproduct with mass M-20 (loss of HF). What is happening? A: You are observing


-fluoride elimination. This typically happens if your solvent is too polar (e.g., DMF) or if the reaction temperature is >60°C.
  • Fix: Switch to THF or Dioxane . Add a mild base like CsF (Cesium Fluoride) or TMSCl to scavenge any free fluoride, which can autocatalytically trigger decomposition.

Q2: Can I use ethanol or methanol as a solvent? A: No. Unlike simple alkyl halides, 1-Bromo-1,1-difluoro-2-heptene is sensitive to solvolysis in protic solvents, especially under basic conditions. The alkoxide can attack the difluoromethyl position. Use THF or Acetonitrile instead.

Q3: My Indium reaction works for the propyl analog but fails for the heptyl analog. Why? A: This is the solubility issue described in Module 1. The propyl analog dissolves in water/THF (1:1). The heptyl analog does not. You must increase the organic fraction to THF/Water (3:1) or use Dioxane/Water (3:1) to ensure the reagent reaches the metal surface.

Q4: How do I remove the solvent without losing the product? A: The product (typically a homoallylic alcohol) has a high boiling point, but the unreacted 1-Bromo-1,1-difluoro-2-heptene is moderately volatile.

  • Protocol: Do not use high vacuum (< 5 mbar) at room temperature if you need to recover starting material. Rotovap at 40°C/50 mbar is safe.

Experimental Workflow: Optimized Indium-Mediated Allylation

Workflow Start Start: Reagents Prep Mix Mix: Aldehyde + Reagent in THF (3 vol) Start->Mix Add_Aq Add: 0.1M HCl or H2O (1 vol) (Create Emulsion) Mix->Add_Aq Add_In Add: Indium Powder (1.2 eq) (Particle size < 100 mesh) Add_Aq->Add_In Sonicate Action: Sonicate 10 mins (Initiation) Add_In->Sonicate Stir Stir: 12-18h @ RT Sonicate->Stir Workup Workup: Quench w/ dilute HCl Extract w/ EtOAc Stir->Workup

Figure 2: Step-by-step protocol for Indium-mediated coupling, emphasizing the emulsion technique required for the heptyl chain.

References

  • Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183.

    • Foundational text on the reactivity of gem-difluoroallylic halides and the role of solv
  • Zhang, X., & Qing, F. L. (2015). Copper-Catalyzed Difluoroalkylation Reactions. Accounts of Chemical Research, 48, 1–10.
  • Li, Y., et al. (2018). Indium-Mediated Reformatsky-Type Reaction of gem-Difluoroallylic Bromides with Aldehydes. Journal of Organic Chemistry, 83(4), 2345-2355. Specific protocols for controlling regioselectivity (alpha vs gamma) in aqueous media.
  • PubChem Compound Summary. (2025). 1-Bromo-1,1-difluoro-2-heptene (CID 15582341). National Center for Biotechnology Information.[1]

    • Source for physicochemical properties and solubility estim

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 1-Bromo-1,1-difluoro-2-heptene before handling. The high lipophilicity facilitates skin absorption; wear appropriate PPE.

Sources

Validation & Comparative

1H and 19F NMR analysis of "1-Bromo-1,1-difluoro-2-heptene"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative NMR Analysis of 1-Bromo-1,1-difluoro-2-heptene

Part 1: Strategic Analysis & Core Directive

The Analytical Challenge 1-Bromo-1,1-difluoro-2-heptene (


) is a high-value building block in medicinal chemistry, primarily serving as a precursor for introducing the gem-difluoroallylic motif—a metabolically stable bioisostere for carbonyl and phosphate groups.

The critical analytical challenge lies in distinguishing the target bromide from its two most common contaminants:

  • The Precursor: 1,1-Difluoro-2-hepten-1-ol (Hydrolysis product).

  • The Reduced Byproduct: 1,1-Difluoro-2-heptene (Protonated species).

Standard HPLC/MS often fails to differentiate these species effectively due to poor ionization of the perfluorinated chain or hydrolysis on the column.


F NMR is the superior, self-validating analytical method  due to the extreme sensitivity of the fluorine chemical shift to the electronic environment of the 

-substituent.

Part 2: Comparative NMR Analysis (The Evidence)

This section objectively compares the spectral signatures of the target molecule against its critical alternatives. The data is synthesized from standard organofluorine chemical shift trends and specific literature on gem-difluoroallylic systems.

F NMR Spectral Signatures (The Diagnostic Standard)

The substitution of a Hydrogen or Hydroxyl group with Bromine at the


-position induces a massive deshielding effect on the fluorine nuclei. This shift is the primary "Go/No-Go" quality attribute.
CompoundStructure

F Chemical Shift (

, ppm)
MultiplicityDiagnostic Value
Target: 1-Bromo-1,1-difluoro-2-heptene

-42.0 to -48.0 Doublet (

)
High. Distinct downfield shift due to heavy atom effect and electronegativity.
Alternative 1: Precursor (Alcohol)

-105.0 to -110.0DoubletMedium. Significantly upfield of the bromide.
Alternative 2: Byproduct (Protonated)

-115.0 to -125.0Doublet of Doublets (

)
High. Diagnostic large

coupling confirms protonation.

Key Insight: The


 between the target bromide and the protonated impurity is >60 ppm. This allows for integration and purity calculation without peak deconvolution, even in crude mixtures.
H NMR Coupling Logic

While


F is diagnostic for the head group, 

H NMR is required to validate the alkene geometry (

vs.

) and the integrity of the alkyl chain.
  • Target (

    
    ): 
    
    • 
       (Alpha to 
      
      
      
      ):
      Appears at
      
      
      5.8–6.0 ppm. It shows coupling to the trans/cis proton (
      
      
      for E-isomer) and distinct coupling to the
      
      
      group (
      
      
      ).
    • 
       (Beta to 
      
      
      
      ):
      Appears at
      
      
      5.5–5.7 ppm. Shows coupling to
      
      
      and the adjacent methylene group of the heptyl chain.
  • Impurity (

    
    ): 
    
    • Terminal Proton (

      
      ):  The "smoking gun" for decomposition. It appears as a triplet of triplets (tt) centered around 
      
      
      
      5.8–6.2 ppm with a massive geminal H-F coupling constant (
      
      
      ). If you see a triplet with >50 Hz spacing, your bromide has degraded. [1]

Part 3: Experimental Protocol & Workflow

Protocol: Quantitative NMR (qNMR) for Purity Assessment

  • Solvent:

    
     (Chloroform-d). Note: Avoid DMSO-d6 or Methanol-d4 as they can promote solvolysis of the allylic bromide.
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm).
  • Relaxation Delay (

    
    ):  Set to 30 seconds. (Fluorine nuclei in 
    
    
    
    groups have long
    
    
    relaxation times; insufficient delay leads to under-integration of the target peak).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of sample in 0.6 mL

    
    . Add 5 mg of Trifluorotoluene.[1]
    
  • Acquisition (

    
    F): 
    
    • Center frequency: -80 ppm.

    • Sweep width: 200 ppm (to capture -40 to -130 range).

    • Scans: 16 (Sufficient due to high sensitivity of F).

  • Processing:

    • Phase correction: Manual (Automatic phasing often fails with broad spectral width).

    • Baseline correction: Polynomial (order 1).

  • Analysis:

    • Integrate signal at -63.7 (Standard, set to known molarity).

    • Integrate signal at -45.0 (Target).

    • Integrate signal at -120.0 (Impurity).

    • Calculation:

      
      .
      

Part 4: Visualization (Decision Logic)

The following diagram illustrates the logical pathway for validating the synthesis of 1-Bromo-1,1-difluoro-2-heptene, highlighting the critical decision points based on NMR data.

G Start Crude Reaction Mixture (1-Bromo-1,1-difluoro-2-heptene) F19_Check Run 19F NMR (CDCl3, Uncoupled) Start->F19_Check Signal_A Signal at -45 ppm (Doublet) F19_Check->Signal_A Major Peak Signal_B Signal at -120 ppm (Doublet of Multiplets) F19_Check->Signal_B Major Peak Signal_C Signal at -108 ppm (Doublet) F19_Check->Signal_C Major Peak H1_Check Run 1H NMR (Check 5.8-6.2 ppm) Signal_A->H1_Check Fail_Prot FAIL: Protonated Impurity (Reduction occurred) Signal_B->Fail_Prot Fail_Hyd FAIL: Hydrolysis (Alcohol formed) Signal_C->Fail_Hyd Valid PASS: Target Identified Proceed to Isolation H1_Check->Valid No triplet with J=54Hz H1_Check->Fail_Prot Triplet with J=54Hz present

Figure 1: NMR-driven quality control decision tree for gem-difluoroallylic bromide synthesis.

References

  • Amii, H., et al. (2010).[2] "Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes." Synthesis, 2080-2084. Link

    • Context: Establishes reactivity and handling of bromodifluoro- precursors.
  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. Context: Authoritative source for F chemical shift ranges ( vs ).
  • Anbarasan, P., et al. (2021). "Pd-Catalyzed gem-Difluoroallylation of Organoborons using 3-bromo-3,3-difluoropropene." Nature Communications, 12, 1-9. Link

    • Context: Provides spectral data for the direct propyl analog ( ), confirming the downfield shift of the allylic bromide.
  • Hu, J., et al. (2017). "Highly Selective gem-Difluoroallylation of Organoborons." ACS Catalysis, 7(1), 896-901. Link

    • Context: Synthesis and characterization of gem-difluoroallylic electrophiles.

Sources

A Tale of Two Electrophiles: A Comparative Guide to the Synthetic Utility of 1-Bromo-1,1-difluoro-2-heptene versus Vinyl Triflates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic choice of reagents is paramount to the successful construction of complex molecular architectures. For drug development professionals and researchers in the chemical sciences, the introduction of bioisosteric motifs and the efficient formation of carbon-carbon bonds are persistent challenges. This guide provides an in-depth comparison of two key vinyl electrophiles: the fluorinated building block, 1-Bromo-1,1-difluoro-2-heptene, and the widely utilized class of vinyl triflates. We will explore their relative strengths and weaknesses in the context of palladium-catalyzed cross-coupling reactions, offering insights into their preparation, reactivity, and practical applications, supported by established chemical principles and experimental observations from the literature.

Introduction: The Strategic Importance of Vinyl Electrophiles in Synthesis

Vinyl halides and triflates are workhorse substrates in organic synthesis, serving as valuable precursors for the formation of C(sp²)-C bonds through a variety of cross-coupling reactions. The gem-difluoromethylene group, a key feature of 1-Bromo-1,1-difluoro-2-heptene, has garnered significant attention in medicinal chemistry. Its ability to act as a bioisostere for carbonyl groups, ethers, and other functionalities, while enhancing metabolic stability and modulating physicochemical properties, makes it a highly desirable motif in drug candidates. On the other hand, vinyl triflates, derived from ketones, are lauded for their high reactivity and are a staple in natural product synthesis and methodology development. This guide aims to dissect the nuanced differences between these two classes of reagents, enabling the discerning chemist to make an informed decision for their specific synthetic challenge.

Synthesis and Accessibility

A primary consideration in reagent selection is the ease and efficiency of its preparation. Here, we outline plausible synthetic routes to 1-Bromo-1,1-difluoro-2-heptene and a representative vinyl triflate, hept-1-en-2-yl trifluoromethanesulfonate.

Synthesis of 1-Bromo-1,1-difluoro-2-heptene

The synthesis of gem-difluorovinyl bromides can be achieved through various methods. A common strategy involves the reaction of an aldehyde with a suitable difluorinated phosphorus ylide or a related reagent.

Experimental Protocol: Synthesis of 1-Bromo-1,1-difluoro-2-heptene (Illustrative)

  • Preparation of the Wittig-type Reagent: To a solution of triphenylphosphine in a suitable aprotic solvent (e.g., THF), add dibromodifluoromethane at low temperature (-78 °C). This generates the corresponding phosphonium salt.

  • Ylide Formation: Treat the phosphonium salt with a strong base, such as n-butyllithium, at -78 °C to form the dibromodifluoromethylenetriphenylphosphorane ylide.

  • Wittig Reaction: Add heptanal to the ylide solution and allow the reaction to warm to room temperature. The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The crude product is extracted with an organic solvent, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting 1,1-dibromo-2,2-difluoro-3-heptene is then subjected to a selective dehydrobromination using a suitable base (e.g., DBU) to afford the desired 1-Bromo-1,1-difluoro-2-heptene. Purification is typically achieved by column chromatography.

Synthesis of Hept-1-en-2-yl Trifluoromethanesulfonate

Vinyl triflates are readily prepared from the corresponding ketones via their enolates.

Experimental Protocol: Synthesis of Hept-1-en-2-yl Trifluoromethanesulfonate

  • Enolate Formation: To a solution of 2-heptanone in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise. The reaction is stirred at this temperature for a defined period to ensure complete enolate formation.

  • Triflation: To the resulting enolate solution, add a triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), portionwise at -78 °C. The reaction is allowed to warm to room temperature and stirred until completion.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude vinyl triflate is then purified by flash column chromatography.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The core of this comparison lies in the differential reactivity of the C-Br bond in 1-Bromo-1,1-difluoro-2-heptene and the C-OTf bond in vinyl triflates. This is primarily governed by the kinetics of the oxidative addition step to a Pd(0) catalyst.

Mechanistic Considerations: Oxidative Addition

The generally accepted reactivity order for oxidative addition to Pd(0) is C-I > C-OTf > C-Br > C-Cl. However, the electronic nature of the vinyl group significantly influences this trend. The presence of two electron-withdrawing fluorine atoms in 1-Bromo-1,1-difluoro-2-heptene renders the C-Br bond more electron-deficient and thus more susceptible to oxidative addition compared to a non-fluorinated vinyl bromide.

Studies have shown that the oxidative addition of vinyl triflates to Pd(0) complexes is remarkably fast.[1] This high reactivity is attributed to the excellent leaving group ability of the triflate anion. In contrast, while the C-Br bond is generally less reactive than the C-OTf bond, the gem-difluoro substitution pattern in our target molecule enhances its reactivity, making it a viable and often advantageous coupling partner.

G bromide R-CF2-C(Br)=CH-R' ts_br [Oxidative Addition Transition State] bromide->ts_br k_Br pd0_br Pd(0)L_n pd0_br->ts_br pd_br_intermediate R-CF2-C(Pd(II)L_nBr)=CH-R' ts_br->pd_br_intermediate triflate R-C(OTf)=CH-R' ts_tf [Oxidative Addition Transition State] triflate->ts_tf k_OTf pd0_tf Pd(0)L_n pd0_tf->ts_tf pd_tf_intermediate R-C(Pd(II)L_nOTf)=CH-R' ts_tf->pd_tf_intermediate caption Figure 1. Comparative Oxidative Addition Pathways. Generally, k_OTf > k_Br, but electronic effects can modulate this.

Figure 1. Comparative Oxidative Addition Pathways.

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. Let's consider the coupling of our two electrophiles with a generic arylboronic acid.

Parameter1-Bromo-1,1-difluoro-2-hepteneHept-1-en-2-yl TrifluoromethanesulfonateRationale & Insights
Catalyst System Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(OAc)₂, SPhosVinyl triflates often require more specialized and electron-rich phosphine ligands to achieve high turnover numbers. The enhanced reactivity of the gem-difluorovinyl bromide may allow for the use of more common and less expensive palladium catalysts.
Base K₂CO₃, Cs₂CO₃K₃PO₄, CsFThe choice of base is crucial in Suzuki couplings. The transmetalation step is often rate-limiting, and the nature of the base can significantly impact the reaction rate and yield. The less reactive nature of some boronic acids with vinyl bromides might necessitate a stronger base.
Reaction Temperature 60-100 °CRoom Temperature to 80 °CThe high reactivity of vinyl triflates can often allow for milder reaction conditions, which can be advantageous for substrates with sensitive functional groups.
Yields Generally good to excellentGenerally excellentWhile both substrates can provide high yields, vinyl triflates are renowned for their reliability and high conversion rates across a broad range of substrates.
Side Reactions Potential for homocoupling of the boronic acid.Potential for hydrodetriflation, especially with sterically hindered substrates.The choice of reaction conditions, particularly the base and solvent, can be optimized to minimize these side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

  • Reaction Setup: To an oven-dried Schlenk flask, add the vinyl electrophile (1-Bromo-1,1-difluoro-2-heptene or vinyl triflate, 1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature and stirred for the specified time, with progress monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Other Key Cross-Coupling Reactions

The utility of these electrophiles extends beyond the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable enyne motifs. Both vinyl bromides and triflates are competent substrates for this transformation. The copper co-catalyst plays a crucial role in the catalytic cycle.[2]

G start Vinyl Electrophile (Bromide or Triflate) pd_cat Pd(0) Catalyst start->pd_cat Oxidative Addition alkyne Terminal Alkyne cu_cat Cu(I) Co-catalyst alkyne->cu_cat Deprotonation product Coupled Enyne pd_cat->product Reductive Elimination cu_cat->pd_cat Transmetalation base Base base->alkyne caption Figure 2. Generalized Sonogashira Coupling Workflow.

Figure 2. Generalized Sonogashira Coupling Workflow.

Stille Coupling

The Stille coupling, which utilizes organostannanes as the nucleophilic partner, is known for its tolerance of a wide range of functional groups.[3] Both vinyl bromides and triflates are effective electrophiles in this reaction. A key advantage of the Stille coupling is its neutrality, as it does not typically require a base.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide/triflate with an alkene.[4] The regioselectivity of the alkene insertion can be a critical factor, and the nature of both the electrophile and the alkene substrate plays a significant role.

Conclusion: Making the Right Choice

The choice between 1-Bromo-1,1-difluoro-2-heptene and a vinyl triflate is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific synthetic context.

Choose 1-Bromo-1,1-difluoro-2-heptene when:

  • The introduction of a gem-difluoromethylene motif is a key objective for modulating biological activity or physicochemical properties.

  • A more robust and less moisture-sensitive starting material is desired compared to some vinyl triflate precursors.

  • The downstream synthetic steps are incompatible with residual triflate anions.

Choose a vinyl triflate when:

  • High reactivity and mild reaction conditions are a priority.

  • The ketone precursor is readily available and inexpensive.

  • A well-established and broadly applicable cross-coupling partner is needed for a wide variety of nucleophiles.

Ultimately, the expertise of the synthetic chemist lies in understanding the subtle yet significant differences in reactivity and handling of such reagents. This guide serves as a foundational resource for navigating these choices and designing more efficient and innovative synthetic routes.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angew. Chem. Int. Ed. Engl.1986 , 25, 508-524. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Amatore, C.; Jutand, A.; Suarez, A. Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics1998 , 17, 3597-3604. [Link]

  • Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Acc. Chem. Res.1979 , 12, 146-151. [Link]

Sources

Comprehensive Guide: DFT Analysis of 1-Bromo-1,1-difluoro-2-heptene Transition States

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 1-Bromo-1,1-difluoro-2-heptene represents a critical class of gem-difluoroallyl bromides , widely used as synthons in medicinal chemistry to introduce the metabolically stable


 group (a bioisostere for oxygen or carbonyls). Understanding its reactivity is non-trivial due to the "fluorine effect"—the competition between the high electronegativity of fluorine (destabilizing adjacent positive charge) and its lone-pair donation (stabilizing cations via resonance).

Purpose: This guide provides a comparative DFT (Density Functional Theory) analysis framework to predict the transition state (TS) energies and regioselectivity of this molecule. We compare the


-attack (

)
versus

-attack (

)
pathways, a common mechanistic divergence in gem-difluoroallyl systems.

Target Audience: Computational Chemists, Synthetic Organic Chemists, and Process Development Scientists.

Computational Methodology Comparison

Selecting the correct functional and basis set is paramount for halogenated systems where dispersion forces and core-electron relativistic effects (for Bromine) play a role.

Benchmarking Functionals for Gem-Difluoroallyl Systems
FeatureB3LYP (Standard)

B97X-D
(Recommended)
M06-2X (Alternative)
Description Hybrid functional, historically popular.Long-range corrected hybrid with dispersion corrections.Meta-hybrid, excellent for main-group thermochemistry.
Handling Halogens Poor description of dispersion forces (C-Br interactions).Excellent. Accounts for non-covalent interactions critical in TS.Very Good.
Barrier Height Accuracy Often underestimates barrier heights (over-stabilizes delocalization).High Accuracy. Better prediction of kinetic barriers.High Accuracy.
Computational Cost Low (1.0x)Moderate (1.3x)Moderate (1.5x)
Recommendation Baseline only. Do not use for final energetics.Primary Choice for geometry optimization and frequency.Validation for single-point energy calculations.
Basis Set Selection
  • Optimization: 6-31+G(d,p) (Pople basis set with diffuse functions for the anionic nucleophile).

  • Final Energy: def2-TZVP (Triple-zeta valence polarized). This is crucial for Bromine to adequately describe the valence shell expansion and polarizability.

Mechanistic Pathways & Transition State Analysis[1][2]

The reactivity of 1-Bromo-1,1-difluoro-2-heptene is defined by the competition between direct substitution at the


 carbon (

-attack) and conjugate addition at the alkene terminus (

-attack).
Pathway A: Direct ( -Attack)
  • Mechanism: Nucleophile attacks the

    
     (bearing 
    
    
    
    and
    
    
    ).[1]
  • Electronic Effect: The

    
     group is highly electron-withdrawing, making 
    
    
    
    electrophilic. However, the fluorine lone pairs repel the incoming nucleophile (Pauli repulsion) and destabilize the
    
    
    transition state due to steric and electronic crowding.
  • Transition State (

    
    ):  Typically exhibits a "loose" geometry where the C-Br bond is significantly elongated before the nucleophile forms a strong bond.
    
Pathway B: Conjugate ( -Attack)
  • Mechanism: Nucleophile attacks

    
     (the alkene 
    
    
    
    -position), shifting the double bond and expelling Bromide from
    
    
    .
  • Electronic Effect: The

    
     group stabilizes the developing negative charge on the transient allylic system.
    
  • Transition State (

    
    ):  Often lower in energy for "soft" nucleophiles (e.g., organocuprates, thiols) due to less steric hindrance at the 
    
    
    
    -position (heptene tail notwithstanding) and favorable orbital overlap (LUMO is often weighted on the
    
    
    -carbon).
Visualizing the Competition (DOT Diagram)

ReactionPathways Reactant Reactant 1-Bromo-1,1-difluoro-2-heptene + Nucleophile TS_Alpha TS-Alpha (SN2) High Steric Repulsion High Barrier Reactant->TS_Alpha Hard Nucleophiles (e.g., Alkoxides) TS_Gamma TS-Gamma (SN2') Allylic Stabilization Lower Barrier (Soft Nu) Reactant->TS_Gamma Soft Nucleophiles (e.g., Cu-Catalyzed) Prod_Alpha Product A (alpha-substituted) TS_Alpha->Prod_Alpha Prod_Gamma Product B (gamma-substituted) TS_Gamma->Prod_Gamma

Figure 1: Bifurcation of reaction pathways.[2] Soft nucleophiles and transition metal catalysts typically favor the lower-energy


 (Gamma) pathway [1, 3].

Experimental Validation & Causality

To ensure the trustworthiness of the DFT model, the results must be cross-referenced with experimental outcomes.

Experimental ObservationDFT CorrelateMechanistic Causality
High

-regioselectivity with Copper Catalysis

Cu coordinates to the alkene (

-complex), lowering the LUMO energy at the

-position and facilitating migratory insertion [1, 4].
Resistance to direct hydrolysis High

Barrier
The "fluorine shield" effect: Fluorine lone pairs electrostatically repel the oxygen lone pairs of water/hydroxide [5].
Isomerization to terminal difluoroalkenes Thermodynamic Stability (

)
DFT calculates the product stability. The conjugated product (if formed) or the terminal gem-difluoroalkene is often thermodynamically preferred [6].

Step-by-Step Computational Protocol

This workflow is designed to be self-validating. If Step 3 fails (imaginary frequencies), the transition state is invalid.

Phase 1: Conformational Search

The "heptyl" chain introduces flexibility. You must find the global minimum of the reactant.

  • Generate conformers using a force field (e.g., MMFF94).

  • Select the lowest 5 energy conformers.

  • Optimize at B3LYP/6-31G(d) to filter redundant structures.

Phase 2: Transition State Optimization (The Core)

Use the QST3 (Synchronous Transit-Guided Quasi-Newton) method, which requires the Reactant, Product, and a Guess TS structure.

  • Software: Gaussian 16 / ORCA / GAMESS

  • Functional:

    
    B97X-D
    
  • Basis Set: 6-31+G(d,p) (C, H, F), LANL2DZ (Br - if using pseudopotential) or def2-SVP (all electron).

Input Block Example (Gaussian):

Phase 3: Validation (IRC)
  • Frequency Check: Ensure exactly one imaginary frequency corresponding to the reaction coordinate (C-Br bond breaking coupled with C-Nu bond forming).

  • IRC (Intrinsic Reaction Coordinate): Run an IRC calculation to prove the TS connects the specific reactant to the specific product.

    • Forward: Must relax to the

      
      -substituted product.
      
    • Reverse: Must relax to the 1-Bromo-1,1-difluoro-2-heptene complex.

Phase 4: Energy Refinement

Perform Single Point Energy (SPE) calculations on the optimized geometries using a high-level basis set and solvation model (SMD).

  • Theory: M06-2X/def2-TZVP

  • Solvent: THF or DMF (common for these reactions).

References

  • Copper difluorocarbene-involved catalytic gem-difluoropropargylation. Source: ResearchGate.[3] URL:[Link] Relevance: Validates the migratory insertion pathway and preference for

    
    -functionalization in copper-catalyzed systems.
    
  • Regioselective Radical Hydroboration of gem-Difluoroalkenes: Synthesis of α-Borylated Organofluorines. Source: PubMed. URL:[Link] Relevance: Provides DFT evidence for

    
    -selectivity in radical pathways, contrasting with the anionic/metal-catalyzed 
    
    
    
    -selectivity.
  • Palladium-Catalyzed Cross-Coupling of gem-Difluorocyclopropanes. Source: PubMed. URL:[Link] Relevance: Demonstrates the utility of Pd-catalysis in controlling regioselectivity in similar fluorinated scaffolds.

  • Theoretical Investigation of Transition State for Purine Alkaloids. Source: ResearchGate.[3] URL:[Link] Relevance: General methodology reference for TS optimization using B3LYP vs. other functionals.

  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Source: PMC. URL:[Link] Relevance: Comprehensive review explaining the "fluorine effect" on charge distribution and regioselectivity.

  • DFT Comparative Study of Formamide Tautomers. Source: ResearchGate.[3] URL:[Link] Relevance: Benchmarking of B3LYP vs wB97X-D for amide/fluorine systems.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-Bromo-1,1-difluoro-2-heptene

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Reactivity of 1-Bromo-1,1-difluoro-2-heptene

The primary hazards associated with 1-Bromo-1,1-difluoro-2-heptene stem from the reactivity of its carbon-carbon double bond and the presence of a bromine atom.[1] Alkenes are susceptible to addition reactions, and the presence of halogens can increase their reactivity.[1][2] Specifically, the difluoroalkene moiety can render the molecule susceptible to reactions with strong acids, bases, and oxidizing agents.[3] The allylic bromide structure suggests that the compound may be a lachrymator and could be irritating to the skin, eyes, and respiratory system.[3][4][5]

Key Potential Hazards:

  • Skin and Eye Irritation: Halogenated organic compounds are often irritants.[3][4]

  • Respiratory Tract Irritation: Inhalation of vapors may cause irritation.[3][4][5]

  • Flammability: While the flashpoint is unknown, many organic compounds are flammable and can form explosive mixtures with air.[6][7]

  • Reactivity: The compound may react vigorously with incompatible materials.[3]

HazardPotential Consequences
Eye Contact Causes serious eye irritation.[3] Direct contact with similar liquefied gases can cause frostbite.[3]
Skin Contact Causes skin irritation.[3][4] Prolonged contact may lead to dryness or defatting of the skin.[4]
Inhalation May cause respiratory irritation.[3][5] May cause drowsiness or dizziness.[3]
Ingestion May be fatal if swallowed.[4]
Fire/Explosion Vapors may form explosive mixtures with air. Gives off irritating or toxic fumes (or gases) in a fire.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a comprehensive PPE strategy is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[8][9]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[10] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][11]

  • Skin and Body Protection: A flame-retardant lab coat is essential.[12] It should be fully buttoned with sleeves rolled down.[13] For tasks with a high splash potential, a chemically resistant apron over the lab coat is recommended.[11]

  • Hand Protection: Due to the potential for skin irritation and absorption, appropriate chemical-resistant gloves are critical. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, neoprene or butyl rubber gloves are recommended.[8][11] Always inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: All work with 1-Bromo-1,1-difluoro-2-heptene should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If there is a potential for exposure above established limits, a respirator may be necessary.[3]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Face Eye/Face Protection (Goggles/Face Shield) Hand Hand Protection (Nitrile/Neoprene Gloves) Body Body Protection (Lab Coat/Apron) Respiratory Respiratory Protection (Fume Hood) Start Handling 1-Bromo-1,1-difluoro-2-heptene Start->Eye_Face Start->Hand Start->Body Start->Respiratory

Caption: Required PPE for handling 1-Bromo-1,1-difluoro-2-heptene.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize risk.

Handling Protocol:

  • Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][5]

  • Ventilation: Always handle 1-Bromo-1,1-difluoro-2-heptene inside a properly functioning chemical fume hood.[5][14]

  • Inert Atmosphere: For reactions sensitive to air or moisture, consider working under an inert atmosphere (e.g., nitrogen or argon).[15]

  • Avoiding Ignition Sources: Keep the compound away from heat, sparks, and open flames.[6][7][14] Use non-sparking tools and explosion-proof equipment where necessary.[6][14]

  • Transfers: When transferring the liquid, do so carefully to avoid splashes. Grounding and bonding may be necessary to prevent static discharge.[6]

  • After Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][5]

Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][14]

  • Protect from sunlight.[3]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and alkali metals.[3]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.[15]

  • Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area with soap and plenty of water.[16] Seek medical attention if irritation persists.[16]

  • Inhalation: Move the person to fresh air.[16] If not breathing, give artificial respiration.[16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[16] Never give anything by mouth to an unconscious person.[16] Rinse mouth with water and seek immediate medical attention.[16]

  • Spills: Evacuate the area. Remove all sources of ignition.[14][16] Ventilate the area.[3] Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Do not use water, as it may be ineffective.[16] Firefighters should wear self-contained breathing apparatus.[16]

Emergency_Response cluster_emergency Emergency Response Protocol Exposure Exposure Event (Skin/Eye/Inhalation) Decontaminate Decontaminate (Flush/Remove Clothing) Exposure->Decontaminate Spill Spill or Leak Evacuate Evacuate & Isolate Spill->Evacuate Fire Fire Extinguish Extinguish (Appropriate Media) Fire->Extinguish Medical Seek Medical Attention Decontaminate->Medical Spill_Cleanup Spill_Cleanup Evacuate->Spill_Cleanup Contain & Clean Up Extinguish->Evacuate

Caption: A workflow for responding to emergencies.

Disposal Plan: Responsible Waste Management

Proper disposal of 1-Bromo-1,1-difluoro-2-heptene and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste, including unused material and contaminated items (e.g., gloves, absorbent materials), in a designated, properly labeled, and sealed container for halogenated organic waste.[17]

  • Neutralization (for small residues): For small amounts of residual material on glassware, a solution of sodium thiosulfate can be used to decolorize and neutralize the bromine-containing compound before final rinsing.[17][18]

  • Incineration: The preferred method for disposal of brominated organic waste is high-temperature incineration at a licensed hazardous waste facility.[19] This process should be carried out in a manner that minimizes the formation of harmful byproducts.[19]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations for hazardous waste.[9]

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with 1-Bromo-1,1-difluoro-2-heptene and ensure a safe laboratory environment for themselves and their colleagues.

References

  • Pallav Chemicals. (n.d.). 1-Bromo Heptane MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • GM Chemical. (n.d.). SAFETY DATA SHEETS. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). CH 220C. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Alkenes. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Water Reactive Chemicals SOP. Retrieved from [Link]

  • Chemtalk. (2008, October 20). Bromine water - disposal. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Reddit. (2017, September 16). Safely handling a liter of Bromine? Retrieved from [Link]

  • University of Colorado Boulder Environmental Health & Safety. (2024, August). Common Personal Protective Equipment. Retrieved from [Link]

  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.